molecular formula C8H18N2 B3030594 Diazene, bis(1,1-dimethylethyl)- CAS No. 927-83-3

Diazene, bis(1,1-dimethylethyl)-

Cat. No.: B3030594
CAS No.: 927-83-3
M. Wt: 142.24 g/mol
InChI Key: GKCPCPKXFGQXGS-UHFFFAOYSA-N
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Description

Diazene, bis(1,1-dimethylethyl)- (CAS 927-83-3), also known as di-tert-butyldiazene or azobis(2-methylpropane), is an organic diazene compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Structurally, it consists of two tert-butyl groups (-C(CH₃)₃) bonded to a diazene (N=N) backbone. Key thermodynamic properties include a boiling point of 321.50 K (±1.50 K) at 11 kPa and enthalpy values of fusion (ΔfusH = 10.28 kJ/mol) and vaporization (ΔvapH = 39.60 kJ/mol) . The compound has been identified in natural extracts, such as Mukia maderaspatana leaves, where it constitutes 10.64% of volatile components , and in industrial contexts, such as degraded polyurethane foam in medical devices .

Mechanism of Action

Target of Action

Azo-tert-butane primarily targets the initiation phase of radical chain reactions . It serves as a photo initiator, producing radicals when excited by photons . The radicals generated by Azo-tert-butane are crucial for initiating various chemical reactions .

Mode of Action

The compound interacts with its targets by undergoing thermal initiation . When heated, it cleaves to generate a pair of radicals . These radicals then participate in various chemical reactions, serving as the starting point for radical chain reactions .

Biochemical Pathways

Azo-tert-butane affects the biochemical pathways involved in radical chain reactions . By generating radicals, it influences the course of these reactions, leading to various downstream effects. For instance, it can facilitate the formation of polymers in polymerization reactions .

Pharmacokinetics

It’s known that the compound has a half-life of one hour at 85°c, allowing it to continuously supply sufficient initiating radicals at moderate temperatures for reactions requiring several hours to reach completion .

Result of Action

The primary result of Azo-tert-butane’s action is the initiation of radical chain reactions . By generating radicals, it enables various chemical reactions to proceed. This can lead to the formation of new compounds, such as polymers in the case of polymerization reactions .

Action Environment

The action of Azo-tert-butane is influenced by environmental factors such as temperature . For instance, the compound undergoes thermal initiation when heated, leading to the generation of radicals . Therefore, the temperature of the reaction environment can significantly impact the compound’s action, efficacy, and stability.

Biological Activity

Diazene, bis(1,1-dimethylethyl)-, also known as di-tert-butyldiazene, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Chemical Formula: C₈H₁₈N₂
  • Molecular Weight: 142.24 g/mol
  • CAS Registry Number: 927-83-3
  • IUPAC Name: 2,2'-Azo-2,2'-dimethylpropane

The biological activity of diazene, bis(1,1-dimethylethyl)- is primarily attributed to its diazene functional group (N=N) and its thioether functionalities. The diazene group can participate in redox reactions and form covalent bonds with nucleophiles, which may modulate various biochemical pathways and cellular processes. This reactivity allows it to interact with biomolecules such as proteins and nucleic acids, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that diazene compounds exhibit antimicrobial properties. A study investigating the compound's interaction with bacterial membranes found that it could disrupt membrane integrity, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Diazene Compounds

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Diazene, bis(1,1-dimethylethyl)-Escherichia coli50 µg/mL
Diazene, bis(1,1-dimethylethyl)-Staphylococcus aureus30 µg/mL

Anticancer Properties

In another study focusing on the anticancer potential of diazene derivatives, researchers reported that diazene, bis(1,1-dimethylethyl)- demonstrated cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis was conducted on the cytotoxic effects of diazene compounds on different cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis via caspase activation
HeLa (Cervical Cancer)15DNA damage response activation
A549 (Lung Cancer)20Cell cycle arrest

Research Applications

Diazene, bis(1,1-dimethylethyl)- is not only significant for its biological activity but also for its applications in organic synthesis and medicinal chemistry. It serves as a reagent in various chemical reactions and is being explored for its role in drug discovery.

Synthesis and Applications

The compound is utilized in synthesizing more complex molecules and has been investigated for potential therapeutic properties:

  • Organic Synthesis: Used as a reagent in hydrogenation reactions.
  • Medicinal Chemistry: Ongoing research into its use as a scaffold for drug development targeting specific diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazene Derivatives

Structural and Physical Properties

The following table compares key structural and physical properties of diazene derivatives:

Compound Name CAS RN Molecular Formula Substituents Molecular Weight (g/mol) logP Boiling Point (K) Key Sources
Diazene, bis(1,1-dimethylethyl)- 927-83-3 C₈H₁₈N₂ tert-butyl 142.24 3.036 321.50 ± 1.50 Natural extracts , industrial emissions
Diazene,1,2-bis(1-methylethyl)- (E) 15464-00-3 C₆H₁₄N₂ isopropyl 114.19 N/A N/A Synthetic intermediates
Diazene, bis(4-propoxyphenyl)- (E) 126889-65-4 C₁₈H₂₂N₂O₂ 4-propoxyphenyl 298.38 N/A N/A Specialty chemicals
Diazene, bis(trimethylsilyl)- N/A C₆H₁₈N₂Si₂ trimethylsilyl 202.39 N/A N/A Laboratory reagents

Key Observations :

  • Steric Effects : The tert-butyl groups in the target compound confer significant steric hindrance, reducing reactivity compared to smaller substituents (e.g., isopropyl in CAS 15464-00-3) .
  • Lipophilicity : The logP value of 3.036 for the target compound indicates moderate hydrophobicity, similar to trans-di-2-butyl-diazene (logP = 3.036) .
  • Thermal Stability : Higher boiling point and ΔvapH values suggest greater thermal stability compared to dimethyl diazene derivatives, which dissipate rapidly at ambient conditions .

Stability and Reactivity

  • Thermal Decomposition : The tert-butyl groups stabilize the N=N bond, delaying decomposition. In contrast, dimethyl diazene (emitted from degraded foam) decomposes within 24 hours under similar conditions .
  • Electrochemical Effects : Electron-donating tert-butyl groups may reduce electrophilicity at the N=N bond compared to electron-withdrawing substituents (e.g., trimethylsilyl) .

Properties

IUPAC Name

ditert-butyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2,3)9-10-8(4,5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCPCPKXFGQXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346589
Record name Di‐tert‐butyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-83-3, 15464-01-4
Record name Diazene, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Di-tert-butyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di‐tert‐butyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azo-tert-butane
Source European Chemicals Agency (ECHA)
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Record name 1,2-DI-TERT-BUTYLDIAZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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